Thermal and Photolytic Stability: Glyceryl Ascorbate vs. Ascorbic Acid and Other Derivatives
In a comparative stability study in a model beverage system at pH 3.0, glyceryl ascorbate exhibited significantly enhanced resistance to thermal and photolytic degradation compared to L-ascorbic acid (AA). While the study does not provide a direct, single-number half-life comparison across all conditions, it conclusively demonstrates that glyceryl ascorbate, along with other derivatives like 3-O-ethyl ascorbic acid and AA-2G, is a viable substitute for AA to prevent the AA-catalyzed degradation of anthocyanins, a process AA itself accelerates. This indicates that glyceryl ascorbate does not generate the same levels of reactive degradation products as AA under these relevant acidic conditions [1].
| Evidence Dimension | Thermal and photolytic stability under acidic conditions |
|---|---|
| Target Compound Data | Stable; does not accelerate anthocyanin degradation in the manner of ascorbic acid. |
| Comparator Or Baseline | L-Ascorbic Acid (AA): Degrades quickly and accelerates anthocyanin degradation. |
| Quantified Difference | Qualitative difference in anthocyanin preservation. AA causes significant color loss, while glyceryl ascorbate and other stable derivatives prevent it. |
| Conditions | Aqueous model beverage, citrate buffer at pH 3.0, evaluated via UV-Vis spectrometry. |
Why This Matters
This demonstrates a critical advantage for product developers: glyceryl ascorbate can be formulated in acidic, aqueous systems without the deleterious pro-oxidant and color-fading side effects of pure ascorbic acid, expanding formulation possibilities for beverages and cosmetics.
- [1] Gérard, V., Ay, E., Graff, B., Morlet-Savary, F., Galopin, C., Mutilangi, W., & Lalevée, J. (2019). Ascorbic Acid Derivatives as Potential Substitutes for Ascorbic Acid To Reduce Color Degradation of Drinks Containing Ascorbic Acid and Anthocyanins from Natural Extracts. Journal of Agricultural and Food Chemistry, 67(43), 12061-12071. View Source
